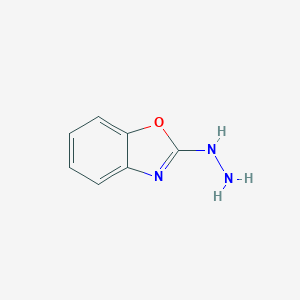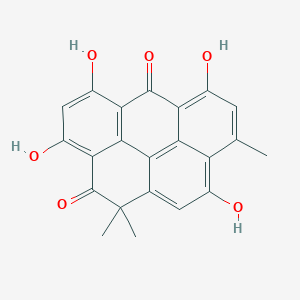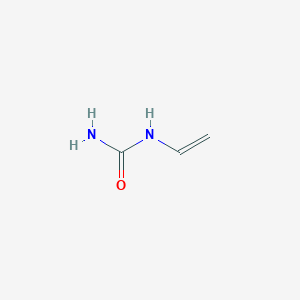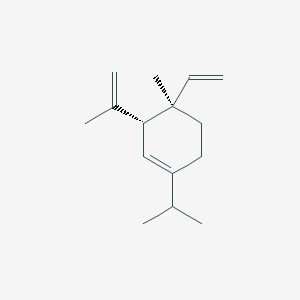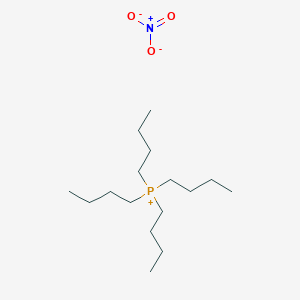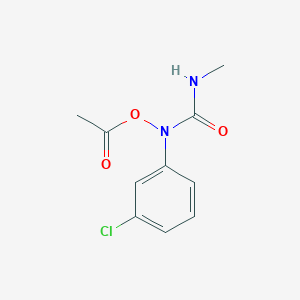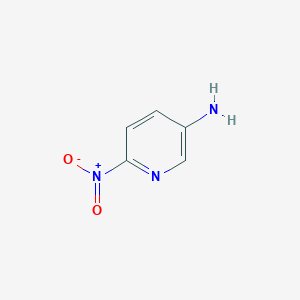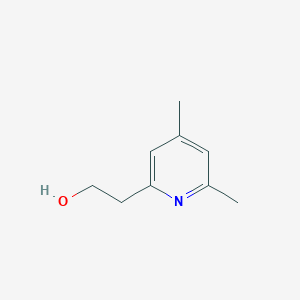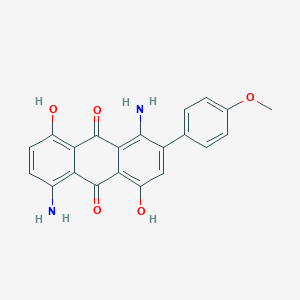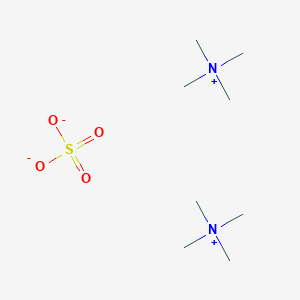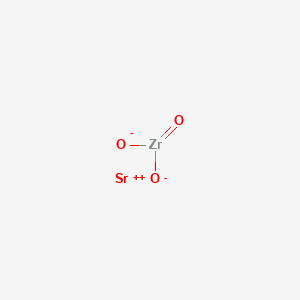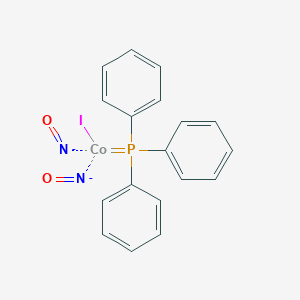
Triphenylphosphinecobalt dinitrosyl iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TPCI is a coordination complex that contains cobalt, nitrogen, and phosphorus atoms. It was first synthesized by Fischer and Wilke in 1964 by reacting cobalt carbonyl with triphenylphosphine and iodine. Since then, TPCI has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of TPCI involves the release of nitric oxide (NO) in the presence of reducing agents such as glutathione. The released NO reacts with various targets in the body, such as proteins and enzymes, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of TPCI include:
1. Vasodilation: TPCI has been shown to cause vasodilation, which can lead to a decrease in blood pressure.
2. Anti-inflammatory effects: TPCI has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial effects: TPCI has been shown to have antimicrobial effects against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TPCI in lab experiments include its stability, non-toxicity, and unique properties. However, the limitations include its sensitivity to air and moisture, which can lead to decomposition and the formation of impurities.
Direcciones Futuras
The future directions for TPCI research include:
1. Development of new TPCI derivatives with improved properties.
2. Investigation of the mechanism of action of TPCI in various physiological processes.
3. Development of new drug delivery systems using TPCI as a carrier.
4. Investigation of the potential therapeutic effects of TPCI in various diseases.
In conclusion, TPCI is a unique compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TPCI has the potential to be used in various therapeutic applications, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
The synthesis of TPCI involves the reaction of cobalt carbonyl with triphenylphosphine and iodine in an organic solvent such as dichloromethane or acetonitrile. The reaction produces TPCI as a red-orange crystalline powder that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
TPCI has been used in various scientific research applications such as:
1. Catalysis: TPCI has been used as a catalyst in various chemical reactions such as the hydrogenation of alkenes and the reduction of carbonyl compounds.
2. Spectroscopy: TPCI has been used as a probe in various spectroscopic techniques such as infrared spectroscopy and electron paramagnetic resonance spectroscopy.
3. Drug delivery: TPCI has been used as a carrier for drugs due to its ability to release nitric oxide, which has been shown to have therapeutic effects.
Propiedades
Número CAS |
14318-98-0 |
|---|---|
Nombre del producto |
Triphenylphosphinecobalt dinitrosyl iodide |
Fórmula molecular |
C18H15CoIN2O2P-2 |
Peso molecular |
508.1 g/mol |
Nombre IUPAC |
iodo-(triphenyl-λ5-phosphanylidene)cobalt;nitroxyl anion |
InChI |
InChI=1S/C18H15P.Co.HI.2NO/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;2*1-2/h1-15H;;1H;;/q;+1;;2*-1/p-1 |
Clave InChI |
HWVORJQMHLMWKQ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)P(=[Co]I)(C2=CC=CC=C2)C3=CC=CC=C3.[N-]=O.[N-]=O |
SMILES canónico |
C1=CC=C(C=C1)P(=[Co]I)(C2=CC=CC=C2)C3=CC=CC=C3.[N-]=O.[N-]=O |
Sinónimos |
iodo-triphenylphosphoranylidene-cobalt, oxoazanide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



